molecular formula C14H19NO3 B13023824 Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B13023824
M. Wt: 249.30 g/mol
InChI Key: AYCUWYYKYARANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-diones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized quinoline derivatives .

Scientific Research Applications

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group and the dimethyl substitution on the quinoline ring can affect its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-4-18-13(17)10-7-9-5-6-14(2,3)8-11(9)15-12(10)16/h7H,4-6,8H2,1-3H3,(H,15,16)

InChI Key

AYCUWYYKYARANX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2)(C)C)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.